REACTION_CXSMILES
|
C(OC(=O)[NH:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:16]C(=O)C)[CH:12]=2)[C:7]=1[Cl:20])C.[OH-].[K+]>C(O)C>[Cl:20][C:7]1[C:8]2[C:13](=[CH:12][C:11]([OH:16])=[CH:10][CH:9]=2)[CH:14]=[CH:15][C:6]=1[NH2:5] |f:1.2|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
|
Details
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to reflux temperature under N2 atmosphere for 4.5 hours
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Duration
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4.5 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture is concentrated by rotary evaporator under high vacuum
|
Type
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CUSTOM
|
Details
|
The residual oil is partitioned between EtOAc and water
|
Type
|
CUSTOM
|
Details
|
After acidification (2 N HCl), the organic layer is separated
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Type
|
WASH
|
Details
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washed with brine
|
Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
by rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC2=CC(=CC=C12)O)N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |